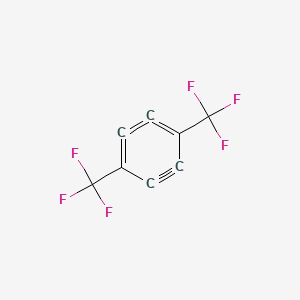
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne is a chemical compound with the molecular formula C₈F₆. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexa-1,2,3-trien-5-yne ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors.
Reaction Conditions: The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques .
化学反応の分析
Types of Reactions
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学的研究の応用
1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its effects and applications .
類似化合物との比較
Similar Compounds
Some compounds similar to 1,4-Bis(trifluoromethyl)cyclohexa-1,2,3-trien-5-yne include:
1,4-Bis(trifluoromethyl)cyclohexa-1,3-dien-5-yne: A compound with a similar structure but different electronic properties.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups but a different ring structure.
Uniqueness
This compound is unique due to its specific arrangement of trifluoromethyl groups and the cyclohexa-1,2,3-trien-5-yne ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
223432-38-0 |
|---|---|
分子式 |
C8F6 |
分子量 |
210.08 g/mol |
InChI |
InChI=1S/C8F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14 |
InChIキー |
AFJFUBXPSFITOI-UHFFFAOYSA-N |
正規SMILES |
C1#CC(=C=C=C1C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


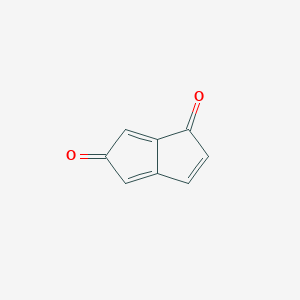
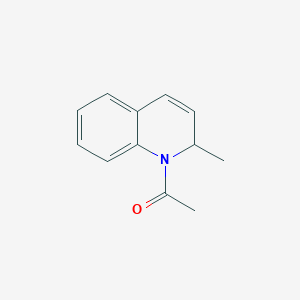
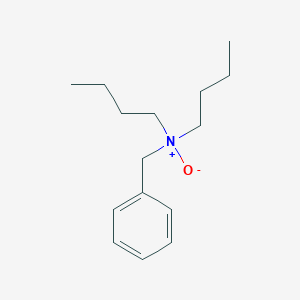
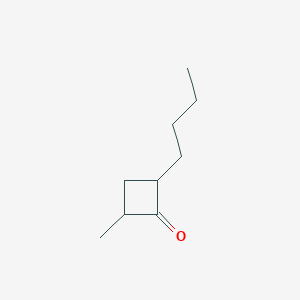
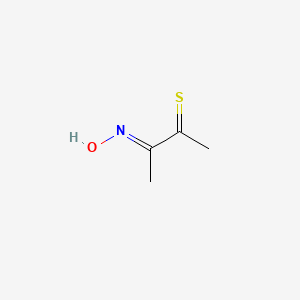
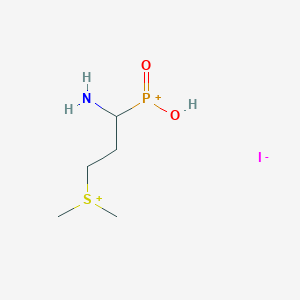
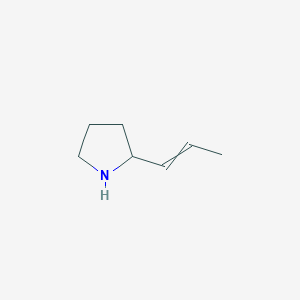
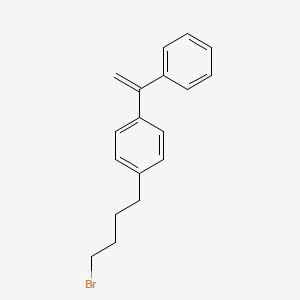
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
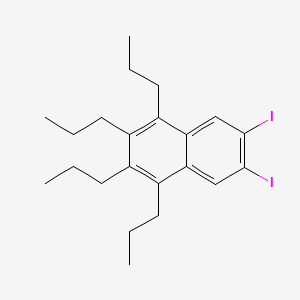
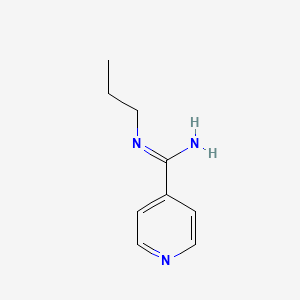
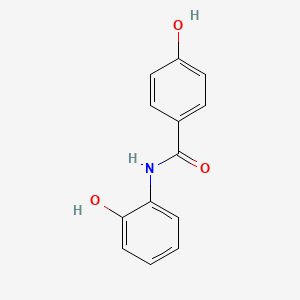
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
